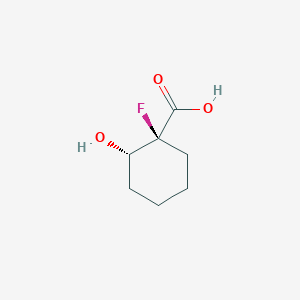
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is an organic compound with the molecular formula C7H11FO3 This compound is a derivative of cyclohexanecarboxylic acid, where a fluorine atom and a hydroxyl group are attached to the cyclohexane ring in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) typically involves the fluorination and hydroxylation of cyclohexanecarboxylic acid. One common method is the direct fluorination of cyclohexanecarboxylic acid followed by hydroxylation under controlled conditions. The reaction conditions often include the use of fluorinating agents such as Selectfluor and hydroxylating agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, followed by selective fluorination and hydroxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Produces cyclohexanol.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound without fluorine and hydroxyl groups.
Cyclohexanol: A similar compound with a hydroxyl group but no fluorine.
Fluorocyclohexane: Contains a fluorine atom but lacks the carboxylic acid and hydroxyl groups.
Uniqueness
Cyclohexanecarboxylic acid,1-fluoro-2-hydroxy-,cis-(9ci) is unique due to the presence of both fluorine and hydroxyl groups in a cis configuration. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H11FO3 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
(1S,2S)-1-fluoro-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4H2,(H,10,11)/t5-,7-/m0/s1 |
InChI Key |
WNCRPOUEGBNPBL-FSPLSTOPSA-N |
Isomeric SMILES |
C1CC[C@]([C@H](C1)O)(C(=O)O)F |
Canonical SMILES |
C1CCC(C(C1)O)(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



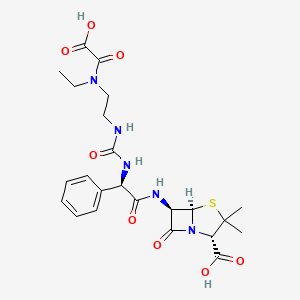
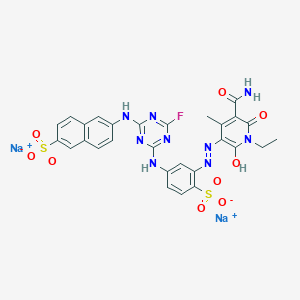
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
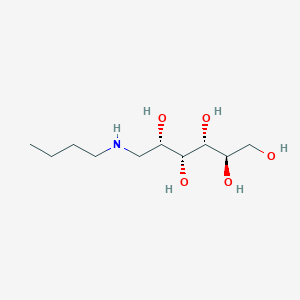
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)


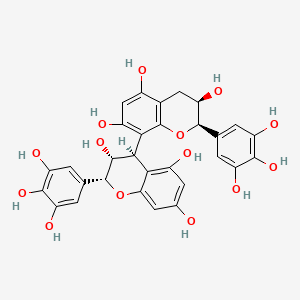
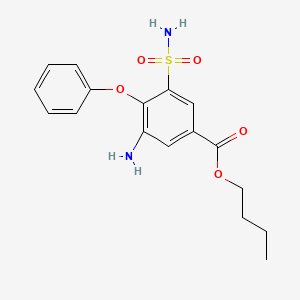
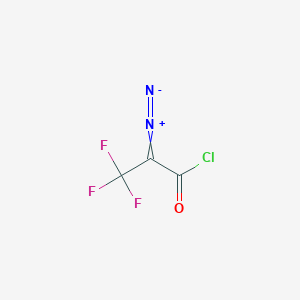
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)

